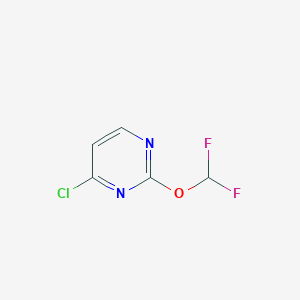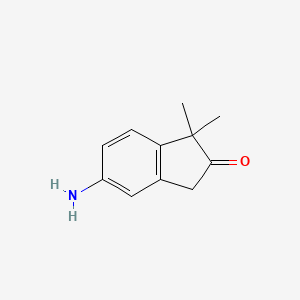
2-(7-Fluoro-1H-indazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Fluoro-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 7th position of the indazole ring and an ethanamine group at the 3rd position makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1H-indazol-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindazole.
Nucleophilic Substitution: The 7-fluoroindazole undergoes nucleophilic substitution with an appropriate ethanamine derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction temperature is typically maintained between 50-100°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanamine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-(7-Fluoro-1H-indazol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to altered signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indazol-3-yl)ethanamine: Lacks the fluorine atom at the 7th position.
2-(7-Chloro-1H-indazol-3-yl)ethanamine: Contains a chlorine atom instead of fluorine.
2-(7-Bromo-1H-indazol-3-yl)ethanamine: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 7th position in 2-(7-Fluoro-1H-indazol-3-yl)ethanamine imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative potentially more effective in certain applications compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C9H10FN3 |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(7-fluoro-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10FN3/c10-7-3-1-2-6-8(4-5-11)12-13-9(6)7/h1-3H,4-5,11H2,(H,12,13) |
InChI Key |
WBEXOKOKIBLNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912250.png)


![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)






